(2-Methyloxiran-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34456. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

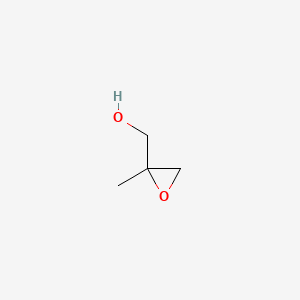

Structure

3D Structure

Properties

IUPAC Name |

(2-methyloxiran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVHHYWBSVSPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-30-0 | |

| Record name | Oxiranemethanal, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methyloxiran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methyloxiran-2-yl)methanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyloxiran-2-yl)methanol, a bifunctional organic compound containing both a primary alcohol and a trisubstituted epoxide ring, serves as a versatile building block in organic synthesis. Its unique structural features allow for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of this compound. It includes a proposed synthetic protocol, detailed spectral analysis, and a summary of its key physicochemical properties to support its application in research and development.

Chemical Structure and Properties

This compound, also known as 2-methyl-2,3-epoxy-1-propanol, possesses a compact and reactive structure. The presence of a hydroxyl group and a strained three-membered epoxide ring dictates its chemical behavior, allowing for nucleophilic attack at the epoxide carbons and reactions typical of primary alcohols.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 2-methyl-2,3-epoxy-1-propanol, 2-methylglycidol | [PubChem][1] |

| CAS Number | 872-30-0 | [PubChem][1] |

| Molecular Formula | C₄H₈O₂ | [PubChem][1] |

| Molecular Weight | 88.11 g/mol | [PubChem][1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 141.8 °C | [ECHEMI][2] |

| Density | 1.084 g/cm³ | [ECHEMI][2] |

| Flash Point | 62.8 °C | [ECHEMI][2] |

| pKa (predicted) | 14.44 ± 0.10 | [Guidechem] |

| XLogP3 | -0.6 | [PubChem][1] |

| Topological Polar Surface Area | 32.8 Ų | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [ChemScene][3] |

| Hydrogen Bond Acceptor Count | 2 | [ChemScene][3] |

| Rotatable Bond Count | 1 | [ChemScene][3] |

Synthesis

A common and effective method for the synthesis of this compound is the epoxidation of 2-methylallyl alcohol. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Proposed Experimental Protocol: Epoxidation of 2-Methylallyl Alcohol

Materials:

-

2-Methylallyl alcohol

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylallyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Figure 1: Synthesis Workflow of this compound

Caption: A logical workflow for the synthesis of this compound.

Spectral Data and Analysis

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | s | 3H | -CH₃ |

| ~2.55 | d, J ≈ 4.5 Hz | 1H | Oxirane -CH₂ |

| ~2.75 | d, J ≈ 4.5 Hz | 1H | Oxirane -CH₂ |

| ~3.50 | d, J ≈ 12.0 Hz | 1H | -CH₂OH |

| ~3.70 | d, J ≈ 12.0 Hz | 1H | -CH₂OH |

| ~2.0-3.0 | br s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~19 | -CH₃ |

| ~53 | Oxirane -CH₂ |

| ~58 | Quaternary Oxirane C |

| ~65 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3050-2950 | Medium | C-H stretch (sp³ C-H) |

| ~3000 | Weak | C-H stretch (epoxide C-H) |

| 1250 | Strong | C-O stretch (epoxide, asymmetric ring stretch) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 950-810 | Medium | C-O stretch (epoxide, symmetric ring stretch) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show fragmentation patterns characteristic of a primary alcohol and an epoxide.

Table 5: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 58 | High | [M - CH₂O]⁺ |

| 57 | High | [M - CH₂OH]⁺ |

| 31 | High | [CH₂OH]⁺ |

Safety Information

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate. This guide provides essential technical information, including its chemical properties, a proposed synthetic route, and detailed spectral data, to facilitate its use in synthetic organic chemistry. The provided data and protocols are intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-Methyloxiran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Methyloxiran-2-yl)methanol, a valuable chiral building block in organic synthesis. This document details experimental protocols, key characterization data, and relevant reaction mechanisms to support its application in research and drug development.

Chemical Properties and Safety Information

This compound, also known as 2-methylglycidol, is a functionalized epoxide with the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1] Its structure features a tertiary carbon center within the oxirane ring, contributing to its reactivity and stereochemical importance.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 872-30-0 | [1] |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Boiling Point | 141.8 °C | |

| Density | 1.084 g/cm³ |

Safety and Handling:

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Synthesis of this compound

The primary synthetic route to this compound involves the epoxidation of 2-methylallyl alcohol. Both asymmetric and non-asymmetric methods can be employed, with the Sharpless asymmetric epoxidation being a prominent method for producing enantiomerically enriched products.

Sharpless Asymmetric Epoxidation of 2-Methylallyl Alcohol

The Sharpless asymmetric epoxidation allows for the stereoselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols using a titanium isopropoxide catalyst, a chiral tartrate ligand (diethyl tartrate - DET), and an oxidant (tert-butyl hydroperoxide - TBHP).[2][3][4]

Experimental Protocol:

This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation and may require optimization for this specific substrate.

-

Catalyst Preparation: To a solution of titanium(IV) isopropoxide in an appropriate solvent (e.g., dichloromethane) at -20 °C is added an equimolar amount of L-(+)-diethyl tartrate (for the (S)-enantiomer) or D-(-)-diethyl tartrate (for the (R)-enantiomer).

-

Reaction Setup: The catalyst solution is cooled to -20 °C, and 2-methylallyl alcohol is added.

-

Epoxidation: A solution of tert-butyl hydroperoxide (TBHP) in a suitable solvent is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is stirred vigorously, and the resulting emulsion is filtered. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism:

The mechanism of the Sharpless epoxidation involves the formation of a chiral titanium-tartrate complex. This complex coordinates with the allylic alcohol and tert-butyl hydroperoxide, facilitating the enantioselective transfer of an oxygen atom to the double bond of the allylic alcohol.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | s | 3H | -CH₃ |

| ~2.5 | d | 1H | -CH₂- (oxirane) |

| ~2.7 | d | 1H | -CH₂- (oxirane) |

| ~3.5 | d | 1H | -CH₂OH |

| ~3.7 | d | 1H | -CH₂OH |

| Variable | br s | 1H | -OH |

Note: Predicted chemical shifts can vary based on the solvent and spectrometer frequency.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~18 | -CH₃ |

| ~52 | -CH₂- (oxirane) |

| ~58 | C (quaternary, oxirane) |

| ~65 | -CH₂OH |

Note: Predicted chemical shifts can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3050-2850 | Medium-Strong | C-H stretch (alkane) |

| 1250 | Strong | C-O stretch (epoxide, asymmetric) |

| 1050-1000 | Strong | C-O stretch (alcohol) |

| 950-810 | Medium-Strong | C-O stretch (epoxide, symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to the following major fragments.

Table 5: Major Mass Spectrum Peaks for this compound

| m/z | Relative Intensity | Possible Fragment |

| 58 | High | [M - CH₂O]⁺ |

| 57 | High | [M - CH₂OH]⁺ |

| 31 | High | [CH₂OH]⁺ |

Note: The molecular ion peak at m/z = 88 may be weak or absent in EI-MS.

Experimental Workflow for Characterization:

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Conclusion

This technical guide has provided essential information for the synthesis and characterization of this compound. The detailed protocols, tabulated spectral data, and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this important chiral building block.

References

Spectroscopic Profile of (2-Methyloxiran-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methyloxiran-2-yl)methanol (CAS No. 872-30-0), a valuable chiral building block in organic synthesis. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and database simulations. It also outlines detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~1.3 | s | 3H |

| Epoxide -CH₂ | ~2.6 (d, J ≈ 5 Hz), ~2.8 (d, J ≈ 5 Hz) | d | 2H |

| -CH₂OH | ~3.5 (d, J ≈ 6 Hz) | d | 2H |

| -OH | Variable | br s | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ | ~17 |

| Epoxide -CH₂ | ~51 |

| Quaternary Epoxide C | ~58 |

| -CH₂OH | ~65 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3600-3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 3000-2850 | Medium-Strong |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

| C-O Stretch (Epoxide) | 1250 (asymmetric), 850-950 (symmetric) | Medium |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 88 | [M]⁺ (Molecular Ion) |

| 87 | [M-H]⁺ |

| 71 | [M-OH]⁺ |

| 57 | [M-CH₂OH]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Workflow

The general workflow for the spectroscopic analysis of a small molecule like this compound is depicted below. This process ensures a systematic and comprehensive characterization of the compound's chemical structure.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

-

-

Instrument Setup:

-

Tune and shim the spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.

-

Set the parameters for the ion source, mass analyzer, and detector.

-

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

-

In-Depth Technical Guide: Physical Properties of 2-Methyl-2,3-epoxy-1-propanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-methyl-2,3-epoxy-1-propanol (CAS No. 86884-89-1). Due to the limited availability of experimentally determined data for this specific compound, this document also includes a comprehensive summary of the physical properties of the closely related and well-characterized parent compound, glycidol (2,3-epoxy-1-propanol), for comparative purposes.

Overview of 2-Methyl-2,3-epoxy-1-propanol

2-Methyl-2,3-epoxy-1-propanol, also known as 2-methylglycidol, is a chiral epoxide compound.[1] Its structure features a reactive epoxide ring and a primary alcohol functional group. The presence of a methyl group on the tertiary carbon of the epoxide ring distinguishes it from glycidol. This structural modification is expected to influence its physical and chemical properties, including reactivity and steric hindrance.[2] It is typically available as a clear, colorless liquid.

While specific experimental data for 2-methyl-2,3-epoxy-1-propanol is scarce in publicly available literature, its structural similarity to glycidol suggests it would be soluble in organic solvents and have limited solubility in water.[1] The compound is of interest in organic synthesis as a building block for more complex molecules, including in the preparation of neprilysin inhibitors.[3][4]

Data Presentation: Physical Properties

2-Methyl-2,3-epoxy-1-propanol

As of the latest literature review, detailed and experimentally verified quantitative physical property data for 2-methyl-2,3-epoxy-1-propanol is not widely available. The table below summarizes the information that has been compiled from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C4H8O2 | - |

| Molecular Weight | 88.11 g/mol | - |

| Appearance | Clear colorless liquid | - |

| Purity | ≥98% (typical) | [5] |

Glycidol (2,3-epoxy-1-propanol) - A Comparative Reference

For a more comprehensive understanding, the following table presents the well-documented physical properties of glycidol (CAS No. 556-52-5). These values can serve as a useful benchmark for estimating the properties of its methylated analog.

| Property | Value | Source |

| Molecular Formula | C3H6O2 | [6] |

| Molecular Weight | 74.08 g/mol | [6] |

| Appearance | Colorless, odorless, slightly viscous liquid | [6][7] |

| Boiling Point | 161-163 °C (at 760 mmHg, with decomposition) | [8] |

| Melting Point | -54 °C | [7][9] |

| Density | 1.115 g/cm³ at 20 °C | [8] |

| Refractive Index | 1.4311 at 20 °C | [8] |

| Flash Point | 72 °C (closed cup) | [6] |

| Solubility | Miscible with water, lower alcohols, ketones, esters, ethers, and aromatic hydrocarbons. Poorly soluble in aliphatic hydrocarbons. | [8] |

| Vapor Pressure | 0.9 mmHg at 25 °C | [9] |

| Vapor Density | 2.15 (air = 1) | [9] |

| Autoignition Temperature | 415 °C | [6] |

Experimental Protocols

Synthesis of 2,3-Epoxy-1-propanols via Asymmetric Epoxidation

A common and effective method for the synthesis of chiral 2,3-epoxy-1-propanols is the Sharpless asymmetric epoxidation of allylic alcohols.[10][11][12][13][14] This reaction utilizes a titanium isopropoxide catalyst, a chiral tartrate ester, and an oxidizing agent, typically tert-butyl hydroperoxide (TBHP). The following is a representative protocol adapted for the synthesis of 2-methyl-2,3-epoxy-1-propanol from 2-methyl-2-propen-1-ol.

Objective: To synthesize enantiomerically enriched 2-methyl-2,3-epoxy-1-propanol.

Materials:

-

2-methyl-2-propen-1-ol

-

Titanium (IV) isopropoxide [Ti(O-i-Pr)4]

-

L-(+)-Diethyl tartrate (L-DET) or D-(-)-Diethyl tartrate (D-DET) for the desired enantiomer

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

-

Dichloromethane (CH2Cl2), anhydrous

-

3Å Molecular Sieves, powdered and activated

-

Sodium hydroxide solution, aqueous

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 3Å molecular sieves under a nitrogen atmosphere.

-

The flask is cooled to -20 °C in a cooling bath.

-

L-(+)-Diethyl tartrate (for one enantiomer) or D-(-)-Diethyl tartrate (for the other) is added to the stirred suspension, followed by the dropwise addition of titanium (IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

-

2-methyl-2-propen-1-ol is then added to the reaction mixture.

-

Anhydrous tert-butyl hydroperoxide in toluene is added dropwise, while maintaining the internal temperature below -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting allylic alcohol. The reaction is typically complete within a few hours.

-

Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for approximately one hour, during which a gelatinous precipitate of titanium salts forms.

-

The mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.

-

The combined organic filtrate is then washed with a pre-cooled aqueous solution of sodium hydroxide to remove the tartrate ester. The aqueous layer is back-extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-methyl-2,3-epoxy-1-propanol.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Mandatory Visualizations

Caption: Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol.

This guide provides the most current and comprehensive information available on the physical properties of 2-methyl-2,3-epoxy-1-propanol. For critical applications, it is recommended that experimental determination of the key physical properties be conducted.

References

- 1. CAS 86884-89-1: (R)-2-Methyl glycidol | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (S)-2-Methyl Glycidol | 86884-90-4 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. lookchem.com [lookchem.com]

- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. Sharpless_epoxidation [chemeurope.com]

- 13. Sharpless Epoxidation [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

(2-Methyloxiran-2-yl)methanol CAS number and synonyms

An In-depth Technical Guide to (2-Methyloxiran-2-yl)methanol

This technical guide provides a comprehensive overview of this compound, a valuable chiral building block in chemical synthesis, particularly for the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is a chiral epoxide alcohol. Its fundamental chemical information is summarized below.

| Property | Value |

| CAS Number | 872-30-0[1][2][3] |

| Molecular Formula | C₄H₈O₂[1][2][3] |

| Molecular Weight | 88.11 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CC1(CO)CO1[4] |

| InChI | InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3[1] |

| InChIKey | AAVHHYWBSVSPPN-UHFFFAOYSA-N[1] |

Synonyms: This compound is also known by several other names, including:

-

2,3-epoxy-2-methyl-1-propanol[1]

-

2-methyl-2,3-epoxy-1-propanol[1]

-

(2-Methyloxiranyl)methanol[1]

-

2-methylglycidol[1]

-

2-methyl-2-oxiranemethanol

-

NSC 34456[1]

Physicochemical Properties

A collection of computed and experimentally available physicochemical properties are presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various systems.

| Property | Value | Source |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 88.052429494 Da | PubChem[1] |

| Topological Polar Surface Area | 32.8 Ų | PubChem[1] |

| Boiling Point (Predicted) | 141.8 °C | ECHEMI[3] |

| Density (Predicted) | 1.084 g/cm³ | ECHEMI[3] |

| Flash Point (Predicted) | 62.8 °C | ECHEMI[3] |

Synthesis

The primary route for the synthesis of enantioenriched this compound is the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol (methallyl alcohol).[5][6][7] This reaction is renowned for its high enantioselectivity in converting allylic alcohols to their corresponding epoxy alcohols.

Sharpless Asymmetric Epoxidation: Experimental Protocol

This protocol is a representative procedure based on the principles of the Sharpless asymmetric epoxidation.

Materials:

-

2-methyl-2-propen-1-ol (methallyl alcohol)

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET) for the (S) or (R) enantiomer, respectively

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

4 Å molecular sieves, powdered and activated

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane under a nitrogen atmosphere.

-

The flask is cooled to -20 °C in a cooling bath (e.g., dry ice/acetone).

-

L-(+)-DET (for the (S)-enantiomer) or D-(-)-DET (for the (R)-enantiomer) is added, followed by the addition of titanium(IV) isopropoxide via syringe. The mixture is stirred for 30 minutes at -20 °C.

-

2-methyl-2-propen-1-ol is then added to the reaction mixture.

-

tert-Butyl hydroperoxide solution is added dropwise, maintaining the internal temperature below -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour.

-

The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether.

-

The combined organic phases are washed with a cooled 10% NaOH solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR:

-

-CH₃ (methyl on oxirane): A singlet is expected around 1.3-1.5 ppm.

-

-CH₂- (on oxirane): Two doublets are expected for the diastereotopic protons of the oxirane ring, typically in the range of 2.5-3.0 ppm.

-

-CH₂OH (hydroxymethyl): A doublet of doublets or a multiplet is expected around 3.5-3.8 ppm.

-

-OH (hydroxyl): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹³C NMR:

-

-CH₃ (methyl on oxirane): A signal is expected around 15-25 ppm.

-

-C- (quaternary carbon of oxirane): A signal is expected around 55-65 ppm.

-

-CH₂- (on oxirane): A signal is expected around 45-55 ppm.

-

-CH₂OH (hydroxymethyl): A signal is expected around 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]

-

C-H stretch (sp³): Strong bands just below 3000 cm⁻¹.

-

C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹.

-

C-O-C stretch (epoxide): Asymmetric and symmetric stretching bands for the epoxide ring are expected around 1250 cm⁻¹ and in the 800-950 cm⁻¹ region, respectively.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns would involve the loss of a hydroxymethyl radical (•CH₂OH, -31) or a methyl radical (•CH₃, -15).

Applications in Drug Development

This compound, particularly its enantiomerically pure forms, serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents. The presence of both a reactive epoxide ring and a primary alcohol allows for a variety of subsequent chemical transformations.

Synthesis of Neprilysin Inhibitors

The (S)-enantiomer, (S)-2-Methyl Glycidol, has been identified as a useful intermediate in the preparation of neprilysin inhibitors.[9] Neprilysin is an endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[10][11] Inhibition of neprilysin leads to an increase in the levels of these peptides, which can have beneficial effects in conditions such as heart failure.[10][12] The chiral epoxide moiety of (S)-2-Methyl Glycidol is incorporated into the final drug molecule, highlighting its importance in establishing the correct stereochemistry for potent biological activity.

Intermediate for Carfilzomib Synthesis

A derivative of this compound is a key intermediate in an improved and scalable process for the synthesis of Carfilzomib.[13] Carfilzomib is a tetrapeptide epoxyketone that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[13] The epoxyketone "warhead" of Carfilzomib is essential for its mechanism of action, which involves irreversible binding to the proteasome. The synthesis of this crucial pharmacophore can be derived from chiral epoxides like this compound derivatives.

Signaling Pathway of Neprilysin Inhibition

The therapeutic effect of neprilysin inhibitors, for which this compound is a precursor, is primarily mediated by the potentiation of the natriuretic peptide system.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed or in contact with skin. It is toxic if inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a versatile and valuable chiral synthon with significant applications in the pharmaceutical industry. Its efficient synthesis via asymmetric epoxidation and its utility as a precursor to complex drug molecules like neprilysin inhibitors and Carfilzomib underscore its importance in modern organic synthesis and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field.

References

- 1. This compound | C4H8O2 | CID 97754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 8. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Novel O-[11C]-methylated derivatives of the neprilysin inhibitor sacubitril: Radiosynthesis, autoradiography and plasma stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The angiotensin II type 1 receptor-neprilysin inhibitor LCZ696 blocked aldosterone synthesis in a human adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

Thermodynamic properties of substituted oxiranes

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Oxiranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as fundamental building blocks in organic synthesis and are key intermediates in various biological and industrial processes.[1][2] Their significance is underscored by their high reactivity, which stems from substantial ring strain, making them susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity is harnessed in the synthesis of complex molecules, including pharmaceuticals, and plays a role in atmospheric and combustion chemistry.[1][3][4]

A thorough understanding of the thermodynamic properties of substituted oxiranes—such as their enthalpy of formation, entropy, Gibbs free energy, and ring strain energy—is critical for predicting their stability, reactivity, and reaction outcomes.[3][5] These parameters are invaluable in the fields of chemical process design, reaction mechanism elucidation, and, particularly in drug development, for the rational design of molecules with desired reactivity and metabolic profiles.

This technical guide provides a comprehensive overview of the key thermodynamic properties of substituted oxiranes. It details the state-of-the-art experimental and computational methodologies used for their determination, presents quantitative data in a structured format, and illustrates the crucial interplay between thermodynamics, structure, and chemical reactivity.

Core Thermodynamic Properties

The stability and reactivity of substituted oxiranes are governed by several key thermodynamic parameters. The most critical of these is the ring strain, which for the parent oxirane is approximately 27 kcal/mol (114 kJ/mol).[4][5][6] This strain energy makes the molecule significantly less stable than its acyclic ether isomers and provides a strong thermodynamic driving force for ring-opening reactions.

-

Enthalpy of Formation (ΔH°f) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's energetic stability.

-

Standard Entropy (S°) : A measure of the randomness or disorder of a system. It is calculated using statistical mechanics based on vibrational frequencies and molecular structure.[1][2]

-

Gibbs Free Energy (G°) : Combines enthalpy and entropy (G = H - TS) to determine the spontaneity of a process at constant temperature and pressure.[7][8] The change in Gibbs free energy (ΔG) during a reaction dictates the position of the chemical equilibrium.[7]

-

Ring Strain Energy (SE) : The excess energy stored in a cyclic molecule due to non-ideal bond angles and eclipsing conformations compared to a strain-free acyclic analogue.[9] For oxiranes, this is the primary factor dictating their enhanced reactivity compared to other ethers.[4][10]

The substitution pattern on the oxirane ring has a significant impact on these properties. Generally, alkyl substituents tend to stabilize the molecule, leading to a less exothermic enthalpy of formation and a reduction in the overall ring strain energy.[3][11]

Data Presentation: Thermodynamic Values for Selected Oxiranes

The following tables summarize experimental and computational thermodynamic data for oxirane and several alkyl-substituted derivatives. These values provide a quantitative basis for comparing the stability of these important compounds.

Table 1: Gas-Phase Enthalpies of Formation (ΔH°f (g)) and Reduction (ΔH_red (g)) at 298.15 K

| Compound | ΔH°f (g) (kcal/mol) | ΔH_red (g) (kcal/mol) | Reference |

| Oxirane | -12.6 ± 0.1 | -33.9 | [3][12] |

| Methyloxirane | -22.1 ± 0.2 | -33.1 | [3] |

| Ethyloxirane | -27.1 ± 0.4 | -33.1 | [3] |

| cis-2,3-Dimethyloxirane | -30.4 ± 0.4 | -32.0 | [3] |

| trans-2,3-Dimethyloxirane | -31.6 ± 0.4 | -32.6 | [3] |

| 2,2-Dimethyloxirane | -36.2 ± 0.4 | -30.2 | [3] |

Table 2: Ring Strain Energies (SE) of Selected Oxiranes

| Compound | Strain Energy (kcal/mol) | Reference |

| Oxirane | 27.3 | [4][5] |

| Methyloxirane | 27.5 | [3] |

| Ethyloxirane | 27.3 | [3] |

| cis-2,3-Dimethyloxirane | 27.2 | [3] |

| trans-2,3-Dimethyloxirane | 26.0 | [3] |

| 2,2-Dimethyloxirane | 26.3 | [3] |

Experimental Methodologies for Thermodynamic Analysis

The accurate determination of thermodynamic properties relies on precise experimental techniques, primarily calorimetry, supplemented by methods to measure heats of vaporization.

Reaction Calorimetry

Reaction calorimetry is a powerful technique for determining the enthalpy of formation of a compound by measuring the heat evolved or absorbed during a chemical reaction.[13][14] For epoxides, a common approach is to measure the enthalpy of a reduction reaction that quantitatively converts the epoxide to a corresponding alcohol, for which the enthalpy of formation is well-known.[3]

Experimental Protocol: Reduction of Epoxides with Lithium Triethylborohydride [3][15]

-

Calorimeter Setup : A solution calorimeter, often operating at 25.1 °C, is used. The solvent is typically a high-boiling ether such as triethylene glycol dimethyl ether (triglyme) to minimize evaporation.[3]

-

Reaction 1 (Epoxide Reduction) : A sealed glass ampoule containing a precisely weighed sample of the pure liquid epoxide is submerged in the calorimeter vessel, which contains a solution of a powerful reducing agent, lithium triethylborohydride (LiEt₃BH).[3]

-

Measurement 1 (ΔHr1) : After thermal equilibrium is reached, the ampoule is broken, initiating the rapid and quantitative reduction of the epoxide to the corresponding lithium alkoxide. The change in temperature is meticulously recorded to determine the enthalpy of this reaction (ΔH_r1).[3]

-

Reaction 2 (Alcohol Deprotonation) : In a separate experiment, an ampoule containing the corresponding pure liquid alcohol product is broken into the same reducing agent solution.[3]

-

Measurement 2 (ΔHr2) : The alcohol is deprotonated by the excess hydride, producing the same lithium alkoxide and hydrogen gas. The enthalpy of this process (ΔH_r2) is measured.[3]

-

Calculation of Condensed-Phase Enthalpy of Reduction (ΔH_red) : The condensed-phase enthalpy of reduction of the pure liquid epoxide to the pure liquid alcohol is obtained by subtracting the enthalpy of the second reaction from the first (ΔH_red = ΔH_r1 - ΔH_r2).[3]

-

Calculation of Enthalpy of Formation (ΔH°f) : The liquid-phase enthalpy of formation of the epoxide is then calculated using the known enthalpy of formation of the product alcohol.

-

Conversion to Gas-Phase Data : To obtain the gas-phase enthalpy of formation, the heats of vaporization for both the epoxide and the alcohol are required. These are often determined independently using ebulliometry, a technique that measures boiling point at various pressures.[3]

Computational Thermochemistry

Alongside experimental methods, computational chemistry provides a powerful and often more accessible means of determining the thermodynamic properties of molecules.[16] High-level quantum chemical calculations can predict these properties with an accuracy that often rivals experimental measurements, especially for reactive or difficult-to-handle species.[1][3]

Methodology: High-Accuracy Composite Methods

Modern computational thermochemistry relies on composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, which approximate a very high-level calculation through a series of lower-cost computations.[16][17]

Typical Computational Protocol: [1][2]

-

Geometry Optimization : The molecular structure of the substituted oxirane is optimized to find its lowest energy conformation. This is typically done using a robust method like Density Functional Theory (DFT), for example, B3LYP with a 6-31G(d) basis set.

-

Vibrational Frequency Calculation : At the optimized geometry, vibrational frequencies are calculated. This step serves two purposes: it confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies), and it provides the data needed to calculate thermal corrections to the enthalpy and the total entropy.

-

High-Level Single-Point Energy Calculation : A more accurate single-point energy is calculated at the optimized geometry using a higher level of theory (e.g., as prescribed by the G4 or CBS-QB3 composite method). This captures electron correlation effects more accurately.

-

Thermochemical Property Calculation : The final enthalpy of formation, entropy, and Gibbs free energy are assembled by combining the high-level electronic energy with the thermal corrections derived from the vibrational frequency calculations. Enthalpies of formation are typically calculated using work reactions or isodesmic reactions to ensure cancellation of systematic errors.[1][2]

References

- 1. Thermochemical properties of methyl-substituted cyclic alkyl ethers and radicals for oxiranes, oxetanes, and oxolanes: C-H bond dissociation enthalpy trends with ring size and ether site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Oxirane - Physical and Spectroscopic Properties [quimicaorganica.org]

- 7. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ring strain - Wikipedia [en.wikipedia.org]

- 10. aliphatic nucleophilic substitution [faculty.csbsju.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. atct.anl.gov [atct.anl.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. syrris.com [syrris.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Synthesis of Chiral Epoxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are pivotal intermediates in the synthesis of a vast array of complex organic molecules, including a significant number of pharmaceuticals. Their inherent ring strain and stereodefined centers make them versatile building blocks for introducing chirality and functionality. This technical guide provides a comprehensive literature review of the core methodologies for synthesizing chiral epoxides, focusing on metal-catalyzed, organocatalyzed, and enzymatic approaches. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison and selection of the most suitable method for a given application.

Metal-Catalyzed Asymmetric Epoxidation

Metal-catalyzed reactions represent some of the most powerful and widely used methods for the asymmetric epoxidation of alkenes. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations are cornerstone reactions in this field, offering high enantioselectivity for different classes of olefins.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] The reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant.[3][4] A key advantage of this method is that the facial selectivity of the epoxidation is determined by the chirality of the tartrate ester used, allowing for the predictable synthesis of either enantiomer of the desired epoxide.[3]

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Geraniol | (+)-DIPT | >95 | 98 | [3] |

| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT | 94 | >99 | [3] |

| (Z)-3-Methyl-2-penten-1-ol | (-)-DIPT | 85 | 95 | [3] |

| Cinnamyl alcohol | (+)-DET | 80 | 96 | [3] |

| (E)-2-Hexen-1-ol | (+)-DIPT | 90 | 95 | [3] |

This protocol is adapted from the literature for the epoxidation of geraniol.[3]

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(+)-Diisopropyl tartrate ((+)-DIPT)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

-

4 Å Molecular sieves, powdered and activated

-

Sodium hydroxide (NaOH), 10% aqueous solution saturated with NaCl

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 200 mL of anhydrous CH₂Cl₂ and cooled to -20 °C in a dry ice/acetone bath.

-

To the cooled solvent, add 5.94 mL (20 mmol) of Ti(OiPr)₄, followed by 7.0 mL (24 mmol) of (+)-DIPT. The mixture is stirred for 10 minutes at -20 °C.

-

A solution of 15.4 g (100 mmol) of geraniol in 20 mL of CH₂Cl₂ is added to the catalyst mixture.

-

To this mixture, 36 mL (200 mmol) of a 5.5 M solution of TBHP in decane is added dropwise over a period of 1 hour, maintaining the internal temperature below -15 °C.

-

The reaction mixture is stirred at -20 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of 100 mL of a 10% aqueous solution of NaOH saturated with NaCl. The mixture is stirred vigorously for 1 hour at -20 °C and then allowed to warm to room temperature.

-

The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral epoxide.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[5][6] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl, bleach).[7][8] The stereochemical outcome of the epoxidation is dictated by the chirality of the salen ligand.

| Alkene Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (Z)-Stilbene | NaOCl | 77 | 97 | [9] |

| (Z)-1-Phenylpropene | NaOCl | 64 | 86 | [5] |

| 1,2-Dihydronaphthalene | NaOCl | 89 | 98 | [5] |

| Indene | m-CPBA | 92 | 89 | [8] |

| 2,2-Dimethylchromene | NaOCl | >98 | 97 | [5] |

This protocol is a representative procedure for the epoxidation of (Z)-stilbene.[9]

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

(Z)-Stilbene

-

Dichloromethane (CH₂Cl₂), distilled

-

Sodium hypochlorite (NaOCl), commercial bleach, buffered to pH 11 with 0.05 M Na₂HPO₄

-

4-Phenylpyridine N-oxide (4-PPNO)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 1.0 g (5.55 mmol) of (Z)-stilbene and 25 mL of dichloromethane.

-

Add 0.176 g (0.277 mmol, 5 mol %) of Jacobsen's catalyst and 0.143 g (0.832 mmol, 15 mol %) of 4-phenylpyridine N-oxide to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

To the stirred solution, add 10 mL of buffered sodium hypochlorite solution dropwise over 2 hours.

-

The reaction is stirred vigorously at 0 °C for an additional 12 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral epoxide.

Organocatalytic Asymmetric Epoxidation

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. In the context of epoxidation, chiral organic molecules can catalyze the formation of epoxides with high enantioselectivity.

Amine-Catalyzed Epoxidation of α,β-Unsaturated Aldehydes and Ketones

Chiral amines, particularly derivatives of proline, have been successfully employed as catalysts for the epoxidation of α,β-unsaturated carbonyl compounds.[10] The mechanism typically involves the formation of a chiral iminium ion intermediate, which directs the stereoselective attack of an oxidant.

| Enone Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chalcone | (S)-Proline | H₂O₂ | High | Not Reported | [11][12] |

| 2-Cyclohexen-1-one | Chiral Primary Amine Salt | H₂O₂ | 98 | >96 | [13] |

| 2-Cyclohepten-1-one | Chiral Primary Amine Salt | H₂O₂ | 95 | >99 | [13] |

| (E)-4-Phenyl-3-buten-2-one | (S)-α,α-Diphenylprolinol | TBHP | 95 | 99 | [14] |

This protocol describes a green chemistry approach to the epoxidation of chalcone.[15]

Materials:

-

Chalcone

-

Methanol

-

Sodium hydroxide (NaOH), 2 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Deionized water

Procedure:

-

In a 50 mL round-bottom flask, dissolve approximately 0.5 mmol of chalcone in 3.5 mL of methanol with gentle heating.

-

Add a magnetic stir bar to the flask.

-

Add 250 µL of 2 M aqueous sodium hydroxide solution and 65 µL of 30% hydrogen peroxide to the flask.

-

Place the flask in an ice-water bath and stir the mixture for 1 hour.[15]

-

After the reaction period, add 5 mL of ice-cold water to the flask.

-

Extract the product with diethyl ether (2 x 10 mL).

-

Combine the organic layers in a separatory funnel and wash with water.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude epoxide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Enzymatic Asymmetric Epoxidation

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral epoxides. Enzymes, such as lipases and monooxygenases, can catalyze epoxidation reactions with excellent enantioselectivity under mild conditions.[16]

Lipase-Mediated Epoxidation

Lipases can be used in a chemoenzymatic approach where they catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the oxidant for the epoxidation of an alkene.[16]

| Alkene Substrate | Enzyme | Yield (%) | Reference |

| 1-Octene | Novozym 435 | 99 | [16] |

| Cyclohexene | Novozym 435 | 85 | [16] |

| Styrene | Novozym 435 | 75 | [16] |

| Limonene | Novozym 435 | 98 | [16] |

This protocol is based on a chemoenzymatic epoxidation procedure.[16]

Materials:

-

1-Octene

-

Octanoic acid

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Hydrogen peroxide (H₂O₂), 35% aqueous solution

-

Toluene

-

Sodium sulfite, saturated aqueous solution

-

Sodium bicarbonate, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask, combine 1.12 g (10 mmol) of 1-octene, 1.44 g (10 mmol) of octanoic acid, and 100 mg of Novozym 435 in 10 mL of toluene.

-

To the stirred suspension, add 1.1 mL (11.3 mmol) of 35% hydrogen peroxide dropwise at room temperature.

-

The reaction mixture is stirred at 40 °C for 24 hours.

-

After the reaction, the enzyme is removed by filtration and can be washed with toluene for reuse.

-

The filtrate is washed with a saturated aqueous solution of sodium sulfite to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to give the epoxide.

Conclusion

The synthesis of chiral epoxides is a well-developed field with a variety of powerful and selective methods available to the synthetic chemist. The choice of method depends on the specific substrate, the desired enantiomer, and considerations of cost, scalability, and environmental impact. Metal-catalyzed methods like the Sharpless and Jacobsen epoxidations offer high enantioselectivity for specific classes of alkenes and are widely used in both academic and industrial settings. The rise of organocatalysis has provided valuable metal-free alternatives, particularly for α,β-unsaturated carbonyl compounds. Finally, enzymatic methods are gaining increasing attention due to their exceptional selectivity and mild reaction conditions, aligning with the principles of green chemistry. The detailed protocols and comparative data presented in this guide are intended to assist researchers in navigating these options and selecting the optimal strategy for their synthetic goals.

References

- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 2. cib.csic.es [cib.csic.es]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 12. "Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino A" by Sabrina N. Kegeler [scholarworks.wmich.edu]

- 13. Catalytic Asymmetric Epoxidation of Cyclic Enones [organic-chemistry.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

Discovery and history of 2-methylglycidol

An In-Depth Technical Guide to 2-Methylglycidol: Synthesis, Properties, and Applications

Introduction

2-Methylglycidol, systematically named (2-methyloxiran-2-yl)methanol, is a chiral epoxide that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, comprising a hydroxyl group, a tertiary carbon, and a strained three-membered ether ring, makes it a valuable intermediate in the preparation of a wide array of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and history of 2-methylglycidol, its physicochemical properties, established and potential synthetic methodologies, and its applications in drug development.

Discovery and History

While a singular, definitive publication marking the initial "discovery" of 2-methylglycidol is not readily apparent in the historical chemical literature, its emergence is intrinsically linked to the broader development of epoxide chemistry and stereoselective synthesis in the 20th century. The parent compound, glycidol, has been a known industrial chemical for a longer period. The advancement of synthetic methods that allowed for the controlled epoxidation of substituted allylic alcohols paved the way for the preparation of derivatives like 2-methylglycidol.

A pivotal moment in the history of chiral epoxides was the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless, who was later awarded the Nobel Prize in Chemistry in 2001 for this work.[1] This reaction provided a reliable and highly enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2][3][4][5] The Sharpless epoxidation and similar subsequent methods were instrumental in making enantiomerically pure substituted glycidols, such as (R)- and (S)-2-methylglycidol, readily accessible for research and development. This accessibility has led to their use as key chiral synthons in the synthesis of complex natural products and pharmaceuticals.

Physicochemical Properties

2-Methylglycidol is a colorless to pale yellow liquid with a characteristic odor.[6] It is a chiral molecule and exists as two enantiomers, (R)-2-methylglycidol and (S)-2-methylglycidol. The presence of both a hydroxyl group and an epoxide ring makes it soluble in a range of organic solvents, with limited solubility in water.[6]

Table 1: Physicochemical Properties of 2-Methylglycidol Enantiomers

| Property | (R)-2-Methylglycidol | (S)-2-Methylglycidol | Reference |

| CAS Number | 86884-89-1 | 86884-90-4 | [6] |

| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ | [6][7] |

| Molecular Weight | 88.11 g/mol | 88.11 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | Colorless oil | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water | Chloroform (Slightly), Methanol (Slightly) | [6][8] |

| Storage Temperature | 2-8°C (Refrigerator) | 2-8°C (Refrigerator) |

Synthesis of 2-Methylglycidol

The most common and stereoselective method for the synthesis of 2-methylglycidol is the asymmetric epoxidation of its corresponding prochiral allylic alcohol precursor, 2-methyl-2-propen-1-ol (also known as methallyl alcohol).

Synthesis of the Precursor: 2-Methyl-2-propen-1-ol

2-Methyl-2-propen-1-ol can be prepared through various methods, including the reduction of 2-methylacrolein, which itself can be obtained from the oxidation of isobutene.[9] Another route involves the hydrolysis of 2-methylallyl chloride.[10][11]

Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a well-established method to obtain enantiomerically enriched 2-methylglycidol. This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant.[1][2][3] The choice of the DET enantiomer determines the stereochemistry of the resulting epoxide.

-

Using (+)-Diethyl tartrate ((+)-DET) yields (R)-2-methylglycidol.

-

Using (-)-Diethyl tartrate ((-)-DET) yields (S)-2-methylglycidol.

Caption: Synthetic pathway to (R)- and (S)-2-methylglycidol.

Representative Experimental Protocol: Asymmetric Epoxidation of 2-Methyl-2-propen-1-ol

The following is a general, representative protocol for the Sharpless asymmetric epoxidation adapted for the synthesis of 2-methylglycidol.

Materials:

-

Dichloromethane (anhydrous)

-

Molecular sieves (4Å, powdered)

-

Titanium (IV) isopropoxide

-

(+)-Diethyl tartrate or (-)-Diethyl tartrate

-

2-Methyl-2-propen-1-ol

-

tert-Butyl hydroperoxide (in a non-polar solvent, e.g., decane)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4Å molecular sieves. The suspension is cooled to -20°C.

-

Titanium (IV) isopropoxide and the appropriate enantiomer of diethyl tartrate are added sequentially to the cooled suspension under a nitrogen atmosphere. The mixture is stirred for 30 minutes at -20°C.

-

2-Methyl-2-propen-1-ol is added to the mixture.

-

A solution of tert-butyl hydroperoxide is added dropwise over a period of 1-2 hours, maintaining the temperature at -20°C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least one hour.

-

The mixture is filtered through a pad of celite to remove the titanium salts. The filter cake is washed with dichloromethane.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-methylglycidol.

Applications in Drug Development

The chiral nature of 2-methylglycidol makes it a highly valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups with controlled stereochemistry.

One notable application is in the synthesis of neprilysin inhibitors.[8] Neprilysin is an enzyme involved in the degradation of several vasoactive peptides, and its inhibition is a therapeutic strategy for the treatment of heart failure.[12][13][14] For instance, (S)-2-methylglycidol is a useful building block in the preparation of these inhibitors.[8]

Caption: Use of (S)-2-methylglycidol as a chiral building block.

The logical workflow involves the regioselective and stereospecific opening of the epoxide ring of (S)-2-methylglycidol by a suitable nucleophile. This step introduces a new stereocenter and a side chain that, after further functional group manipulations, becomes part of the final neprilysin inhibitor structure. This approach allows for the precise construction of the required stereochemistry in the target drug molecule, which is often crucial for its pharmacological activity.

Conclusion

2-Methylglycidol stands as a testament to the advancements in asymmetric synthesis. While its specific "discovery" is not pinpointed to a single event, its history is woven into the development of powerful synthetic methodologies that have revolutionized the way chemists approach the synthesis of chiral molecules. Its well-defined physicochemical properties and the stereoselective nature of its reactions have established it as a critical chiral building block in the pharmaceutical and fine chemical industries. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic strategies and the discovery of new therapeutic agents.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless Epoxidation [organic-chemistry.org]

- 6. CAS 86884-89-1: (R)-2-Methyl glycidol | CymitQuimica [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. (S)-2-Methyl Glycidol | 86884-90-4 [chemicalbook.com]

- 9. CN103755523A - Preparation method for 2-methylallyl alcohol - Google Patents [patents.google.com]

- 10. CN108191604B - Method for continuously preparing 2-methallyl alcohol - Google Patents [patents.google.com]

- 11. CN103242139B - Method for preparing 2-methyl allyl alcohol by two-step esterification and hydrolysis - Google Patents [patents.google.com]

- 12. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The angiotensin II type 1 receptor-neprilysin inhibitor LCZ696 blocked aldosterone synthesis in a human adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute effects on glucose tolerance by neprilysin inhibition in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (2-Methyloxiran-2-yl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyloxiran-2-yl)methanol, a versatile bifunctional molecule, holds significant potential in various synthetic applications, including drug discovery and development. Its solubility in different organic solvents is a critical parameter for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining its solubility. Furthermore, it outlines the logical relationships governing solubility and presents a workflow for its experimental determination.

Introduction

This compound (CAS No: 872-30-0) is a chemical intermediate featuring both a hydroxyl group and an epoxide ring.[1][2][3] This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide addresses the current knowledge gap regarding its quantitative solubility in common organic solvents and provides the necessary tools for researchers to determine these values.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C4H8O2 | [1][2][3] |

| Molecular Weight | 88.11 g/mol | [1] |